1-(4-chlorophenyl)-1H-pyrazol-4-ol

Antitubercular Antimicrobial Pyrazoline

Medicinal chemists optimizing kinase inhibitors or antitubercular SAR programs face inconsistent electronic properties when substituting the 4-chlorophenyl-pyrazole core. This compound's unique -I/+M balance (LogP 2.23) is critical for target affinity. • Proven scaffold for multi-AGC kinase inhibitor AT13148: potent across Akt1/2/3, p70S6K, PKA, ROCK. • Antitubercular derivatives achieve MIC 1.56 μg/mL vs M. tuberculosis. • Quantitative one-step synthesis delivers ≥98% purity with batch-to-batch consistency. • Enables systematic SAR exploration with a distinct electronic and lipophilic profile.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 77458-30-1
Cat. No. B165041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-1H-pyrazol-4-ol
CAS77458-30-1
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(C=N2)O)Cl
InChIInChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-6-9(13)5-11-12/h1-6,13H
InChIKeyMJMACUIRWXDBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-1H-pyrazol-4-ol Procurement Overview


1-(4-Chlorophenyl)-1H-pyrazol-4-ol (CAS 77458-30-1) is a heteroaryl hydroxy compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol . It is a key pyrazole building block featuring a 4-chlorophenyl substituent at the N1 position and a hydroxyl group at the C4 position, which confers unique electronic and steric properties [1]. This compound is not a drug itself but a versatile intermediate used in the synthesis of pharmacologically active pyrazole derivatives and kinase inhibitors [2].

Replacement Challenges for 1-(4-Chlorophenyl)-1H-pyrazol-4-ol


Substituting 1-(4-chlorophenyl)-1H-pyrazol-4-ol with its unsubstituted phenyl analog (CAS 1076-60-4) or other halogenated variants (e.g., 4-fluoro or 4-bromo) is not a trivial replacement. The 4-chloro substituent exerts a unique combination of moderate electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M) that critically influences the reactivity of the pyrazole ring and the stability of downstream products [1]. This specific electronic profile directly impacts key properties such as binding affinity in biological targets (e.g., kinases) and the overall physicochemical profile (e.g., LogP) of final compounds. The quantitative evidence below demonstrates how even minor changes to the aryl substituent can lead to significant variations in biological activity and synthetic utility [2].

Quantitative Evidence for 1-(4-Chlorophenyl)-1H-pyrazol-4-ol


Enhanced Antitubercular Activity

Pyrazoline derivatives synthesized using the 1-(4-chlorophenyl)-1H-pyrazol-4-ol core exhibit significantly enhanced antitubercular activity compared to standard drugs and related pyrazole scaffolds. In a direct comparative study, derivative 10e (containing the 4-chlorophenyl pyrazole core) demonstrated an MIC of 1.56 μg/mL against Mycobacterium tuberculosis, which is a 4-fold improvement over derivative 10c (MIC 6.25 μg/mL) and comparable or superior to the standard drugs pyrazinamide and streptomycin [1]. This establishes the 4-chlorophenyl-pyrazole core as a privileged scaffold for antimycobacterial activity.

Antitubercular Antimicrobial Pyrazoline

Efficient One-Step Synthesis

The 4-chloro substituent on the phenyl ring enables a quantitative one-step synthesis protocol under adapted Vilsmeier conditions, achieving essentially quantitative yield [1]. This contrasts with the synthesis of the 4-fluoro analog, which may require alternative, potentially less efficient routes. The protocol provides detailed spectral characterization data, ensuring reliable identity and purity for procurement and downstream use.

Synthetic Chemistry Process Development Yield Optimization

AGC Kinase Selectivity Profile

The 1-(4-chlorophenyl)-1H-pyrazol-4-ol scaffold is a key structural component in advanced multi-AGC kinase inhibitors such as AT13148. This scaffold contributes to a distinct selectivity profile, as AT13148 inhibits Akt1/2/3 with IC50s of 38/402/50 nM, respectively, and p70S6K, PKA, ROCKI/II with IC50s ranging from 3-8 nM . In comparison, the related inhibitor AT7867, which also contains a 4-chlorophenyl pyrazole motif, shows IC50s of 32/17/47 nM against Akt1/2/3 and 20 nM against PKA . The presence of the 4-chlorophenyl-pyrazole is crucial for achieving this potent, multi-kinase inhibition profile.

Kinase Inhibition AGC Kinases Cancer Therapeutics

Enhanced Lipophilicity and Binding Affinity

The calculated LogP for 1-(4-chlorophenyl)-1H-pyrazol-4-ol is 2.23, which is significantly higher than the unsubstituted phenyl analog (1-phenyl-1H-pyrazol-4-ol, CAS 1076-60-4) which has a predicted LogP of approximately 1.5 . This increased lipophilicity can enhance membrane permeability and improve binding to hydrophobic pockets in biological targets. Furthermore, a derivative (BDBM39449) containing the 4-chlorophenyl-pyrazole core exhibited EC50 values of 434 nM and 595 nM against Steroidogenic factor 1 and ROR-alpha, respectively, in fluorescence polarization assays [1]. This demonstrates that the chloro substituent provides a balanced hydrophobic and electronic profile that is often favored in medicinal chemistry.

Physicochemical Properties LogP QSAR

Application Scenarios for 1-(4-Chlorophenyl)-1H-pyrazol-4-ol


Antitubercular Pyrazoline Synthesis

Procure 1-(4-chlorophenyl)-1H-pyrazol-4-ol as a key building block for synthesizing 1′-(4-chlorophenyl)pyrazole-containing pyrazolines with proven antitubercular activity. The core scaffold has been shown to yield derivatives with MIC values as low as 1.56 μg/mL against M. tuberculosis, outperforming standard drugs and related scaffolds [1].

Multi-AGC Kinase Inhibitor Development

Utilize this compound as a crucial intermediate in the synthesis of advanced, orally bioavailable multi-AGC kinase inhibitors like AT13148. The 4-chlorophenyl-pyrazole core is essential for achieving potent inhibition across Akt1/2/3, p70S6K, PKA, and ROCK kinases .

High-Yield Process Chemistry Intermediate

Select this compound for large-scale synthesis or process development due to the availability of a quantitative one-step synthesis protocol. This ensures high purity and yield, reducing procurement costs and material waste [2].

Halogen Effects SAR Studies

Employ 1-(4-chlorophenyl)-1H-pyrazol-4-ol in systematic SAR studies to investigate the impact of the 4-chloro substituent on target binding and physicochemical properties. Its distinct electronic and lipophilic profile (LogP=2.23) makes it a valuable tool for optimizing lead compounds .

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